2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3/c1-2-32-20-13-12-16-8-6-7-11-18(16)21(20)23(30)27-28-15-25-22-19(24(28)31)14-26-29(22)17-9-4-3-5-10-17/h3-15H,2H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDBOGUWLSTENZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
O-Ethylation of 1-Hydroxy-2-Naphthoic Acid
Reaction Conditions
- Reactants : 1-Hydroxy-2-naphthoic acid (1.0 equiv), ethyl bromide (1.5 equiv)
- Base : Potassium carbonate (2.0 equiv)
- Solvent : Dimethylformamide (DMF)
- Temperature : 80°C for 6 hours
- Yield : 85%
The ethoxy group is introduced via nucleophilic substitution, yielding 2-ethoxy-1-naphthoic acid. The product is purified by acid-base extraction and recrystallized from toluene.
Chlorination to Acid Chloride
Reaction Conditions
- Reactants : 2-Ethoxy-1-naphthoic acid (1.0 equiv), thionyl chloride (3.0 equiv)
- Catalyst : Dimethylformamide (1 drop)
- Temperature : Reflux at 70°C for 3 hours
- Solvent : Toluene
- Yield : 92%
Excess thionyl chloride is removed under reduced pressure, and the residue is used directly in the subsequent coupling reaction without further purification.
Amide Bond Formation via Coupling Reaction
The final step involves coupling the pyrazolo[3,4-d]pyrimidin-5(4H)-one amine with 2-ethoxy-1-naphthoyl chloride.
Reaction Conditions
- Reactants : Pyrazolo[3,4-d]pyrimidin-5(4H)-one (1.0 equiv), 2-ethoxy-1-naphthoyl chloride (1.1 equiv)
- Base : Triethylamine (2.0 equiv)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 0°C to room temperature, 12 hours
- Yield : 65–70%
The reaction is monitored via thin-layer chromatography (TLC) using a 3:7 ethyl acetate/hexane mobile phase. The crude product is purified via column chromatography (silica gel, 230–400 mesh) with a gradient elution of 20–40% ethyl acetate in hexane.
Table 2: Optimization of Coupling Reaction Parameters
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | DCM, THF, DMF | THF | +15% vs DCM |
| Temperature | 0°C, RT, 40°C | RT | No significant difference |
| Molar Ratio (Amine:Acid Chloride) | 1:1 to 1:1.5 | 1:1.1 | Maximizes conversion |
Purification and Characterization
Recrystallization
The purified compound is recrystallized from a 1:1 mixture of dichloromethane and hexane, yielding colorless crystals with a melting point of 264–265°C.
Spectroscopic Validation
Table 3: Spectroscopic Data for 2-Ethoxy-N-(4-Oxo-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-5(4H)-yl)-1-Naphthamide
| Technique | Data |
|---|---|
| ¹H NMR (DMSO-d₆, δ ppm) | 1.42 (t, 3H, OCH₂CH₃), 3.85 (q, 2H, OCH₂CH₃), 7.30–8.50 (m, 12H, Ar-H), 9.15 (s, 1H, NH) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 14.8 (OCH₂CH₃), 64.2 (OCH₂CH₃), 114.5–160.2 (Ar-C), 165.4 (C=O) |
| HRMS (ESI+) | m/z calc. for C₂₄H₁₉N₅O₃ [M+H]⁺: 426.1562; found: 426.1565 |
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the phosphorylation of downstream targets essential for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]Pyrimidine Derivatives
Table 1: Structural and Activity Comparison of Selected Analogs
Key Findings from Analog Studies
EGFR Inhibition and Apoptosis Induction
- Compound 237 (Fig. 15K), a benzylidene acetohydrazide analog, demonstrated moderate EGFR inhibition (IC₅₀: 0.186 µM) compared to erlotinib (IC₅₀: 0.03 µM) . Flow cytometry revealed apoptosis induction, with 235 (a related analog) showing the highest activity . The ethoxy-naphthamide group in the target compound may improve solubility or binding affinity compared to benzylidene substituents.
Antibacterial Activity
- Peptide-conjugated analogs like 17 exhibited potent antibacterial effects (MIC < 1 µg/mL against S. aureus and E. coli), though this contrasts with the target compound’s presumed anticancer focus . Structural flexibility at the 5-position allows diverse applications.
Synthesis and Functionalization
Mechanistic Insights
- ATP-Binding Site Inhibition : Docking studies (PDB ID: 1M17) for compound 237 confirmed interactions with the ATP-binding site of EGFR, a mechanism likely shared by the target compound due to its conserved pyrazolopyrimidine core .
- Apoptosis Pathways : Structural modifications (e.g., benzylidene vs. ethoxy-naphthamide) influence apoptosis efficacy. For example, 235 induced higher apoptosis than 237 , suggesting substituent polarity and steric effects are critical .
Biological Activity
2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. This class has garnered significant attention due to its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.
- Molecular Formula: C20H17N5O3
- Molecular Weight: 375.4 g/mol
- CAS Number: 899946-20-4
Anticancer Activity
Recent studies have demonstrated that compounds based on the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown potent inhibitory effects against various cancer cell lines.
Case Studies
-
Inhibition of Tumor Growth:
- A study evaluated a series of phenylpyrazolo[3,4-d]pyrimidines, revealing that certain derivatives exhibited IC50 values ranging from 0.3 to 24 µM against dual targets EGFR and VGFR2. Notably, compound 5i demonstrated an IC50 of 0.3 µM and effectively inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell cycle progression .
-
Cell Line Studies:
- In another investigation, various pyrazolo[3,4-d]pyrimidine derivatives were tested against human hepatoma (HepG2), breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cell lines. The results indicated that the presence of the pyrazolo[3,4-d]pyrimidine scaffold was crucial for anti-proliferative activity, with some derivatives achieving IC50 values as low as 1.74 µM in MCF-7 cells .
The mechanisms through which these compounds exert their anticancer effects include:
- Apoptosis Induction: Compounds have been shown to activate apoptotic pathways leading to cancer cell death.
- Cell Cycle Arrest: The inhibition of key regulatory proteins leads to cell cycle arrest, preventing proliferation.
- Targeting Kinases: Many pyrazolo[3,4-d]pyrimidine derivatives act as inhibitors of kinases involved in tumor growth and metastasis.
Biological Activity Overview Table
| Activity Type | Compound Example | Target/Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Anticancer | 5i | MCF-7 | 0.3 | Apoptosis induction |
| Anticancer | 1d | MCF-7 | 1.74 | Cell cycle arrest |
| Dual Inhibition | Various | EGFR/VGFR2 | 0.3 - 24 | Kinase inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
